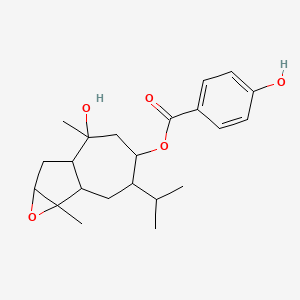

Tenuferidin

Description

Properties

CAS No. |

66559-24-8 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(6-hydroxy-1a,6-dimethyl-3-propan-2-yl-1b,2,3,4,5,6a,7,7a-octahydroazuleno[1,2-b]oxiren-4-yl) 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O5/c1-12(2)15-9-17-16(10-19-22(17,4)27-19)21(3,25)11-18(15)26-20(24)13-5-7-14(23)8-6-13/h5-8,12,15-19,23,25H,9-11H2,1-4H3 |

InChI Key |

LFGRJALZHUSPNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC2C(CC3C2(O3)C)C(CC1OC(=O)C4=CC=C(C=C4)O)(C)O |

Origin of Product |

United States |

Phytochemical Investigations and Isolation Methodologies for Tenuferidin

Botanical Origins and Chemotaxonomic Context of Tenuferidin-Producing Species

This compound is primarily isolated from plants belonging to the genus Ferula. This genus, part of the Apiaceae family, encompasses a wide range of species distributed across the Mediterranean and Central Asia. researchgate.netresearchgate.net The presence and concentration of this compound and related compounds can vary significantly between different Ferula species, making the study of their distribution and classification crucial for phytochemical research.

Distribution and Classification of Ferula Species (Ferula hermonis, Ferula tenuisecta, Ferula ferganensis)

The genus Ferula consists of approximately 180-185 species, with a native range extending from Macaronesia to the Western Himalayas and Ethiopia, and from Eastern Central Europe to Mongolia. researchgate.netkew.org Several species within this genus are recognized for their production of bioactive compounds, including this compound.

Ferula hermonis, commonly known as "zallouh," is native to Lebanon, Syria, and Turkey. wikipedia.org The epithet hermonis refers to Mount Hermon, which straddles the border of these countries. wikipedia.org This species has a long history in traditional medicine. researchgate.netnih.gov

Ferula tenuisecta is another significant source of this compound. ijeais.org It is found in Central Asia and is utilized for the commercial production of preparations containing a mixture of sesquiterpene esters, including this compound. ijeais.org

Ferula ferganensis is also a known producer of this compound. researchgate.net The distribution of these and other Ferula species is a key factor in understanding the natural availability of this compound.

Comparative Phytochemistry of Resins and Roots from Ferula Species

The chemical composition of Ferula species, particularly within their resins and roots, reveals a rich diversity of secondary metabolites. Sesquiterpenes and sesquiterpene coumarins are characteristic metabolites of this genus. rsc.orgmpg.de The roots are often a more concentrated source of these compounds compared to the aerial parts of the plants. mpg.demdpi.com

Phytochemical analyses of various Ferula species have identified a range of compounds, including daucane aryl esters like ferutinin (B81) and this compound. researchgate.netnih.govnih.gov Comparative studies have shown that while there are similarities in the types of compounds present across different species, the specific profile and concentration of these metabolites can be species-specific. researchgate.netresearchgate.net For instance, a study comparing Ferula assa-foetida and Ferula jaeschkeana highlighted significant differences in their metabolite profiles. dntb.gov.uanih.gov

The oleo-gum resins of Ferula species are particularly known for their complex chemical makeup, which includes sulfur-containing compounds that contribute to their characteristic strong odors. researchgate.net Flavonoids are another class of compounds found in Ferula, with their distribution and concentration varying between the aerial parts and roots. mdpi.comjse.ac.cn

Advanced Extraction and Primary Isolation Techniques for this compound

The isolation of this compound from its botanical sources requires a multi-step process involving extraction to obtain a crude mixture of compounds, followed by purification to isolate the target molecule. ijresm.comresearchgate.net The choice of methodology is critical to ensure the efficient and effective separation of this compound.

Optimization of Organic Solvent Extraction Protocols for Sesquiterpenoids

The initial step in isolating this compound is typically solvent extraction from the plant material, most commonly the roots. mpg.deresearchgate.netacs.org The selection of the solvent is a crucial parameter, with alcohols like ethanol (B145695) and methanol (B129727) being commonly used due to their ability to dissolve a wide range of phytochemicals. ijresm.comukm.my

The process often involves macerating the dried and powdered plant material with a selected organic solvent. ijbsac.orgphytopharmajournal.com The resulting extract is then concentrated to yield a crude mixture. Further partitioning with different solvents, such as ethyl acetate, can be employed to create fractions enriched with sesquiterpenoids. google.com The efficiency of the extraction can be influenced by factors such as the particle size of the plant material, the solvent-to-sample ratio, temperature, and extraction time. ijresm.commdpi.com

Supercritical Fluid Extraction Applications for Natural Products Containing this compound

Supercritical fluid extraction (SFE) has emerged as a modern and environmentally friendly alternative to traditional solvent extraction methods. nih.govmdpi.commdpi.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. dsm-firmenich.com

SFE offers several advantages, including the use of a non-toxic solvent, lower operating temperatures which minimize thermal degradation of compounds, and the ability to selectively extract components by manipulating pressure and temperature. mdpi.comscielo.br For the extraction of sesquiterpenoids like this compound, SFE can be optimized to yield extracts with high purity. google.com The process involves passing supercritical CO2 through the plant material, where it dissolves the target compounds. The extract is then recovered by simply reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the solvent-free extract. mdpi.com

Initial Chromatographic Separations for Enriched Fractions

Following the initial extraction, the crude extract or enriched fractions are subjected to chromatographic techniques to separate the individual compounds. ijbsac.orgbioanalysis-zone.com Chromatography is a powerful separation method based on the differential partitioning of components between a stationary phase and a mobile phase. bioanalysis-zone.com

Column chromatography is a widely used preparative technique for the separation of phytochemicals. ijbsac.org The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. ijbsac.orggoogle.com Different compounds travel through the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation and collection into distinct fractions. purolite.com

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for both the separation and quantification of compounds like this compound. google.comgoogleapis.comresearchgate.net By employing different column chemistries and mobile phase compositions, HPLC can achieve high-resolution separation of complex mixtures, leading to the isolation of pure this compound. psu.edu

Chemical Elucidation and Structural Characterization of Tenuferidin

Spectroscopic Methods for Structural Assignment

The precise structure of Tenuferidin has been established primarily through the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, the complete connectivity of the molecule has been pieced together.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals the chemical environment of each proton, providing information on neighboring atoms through spin-spin coupling. The ¹³C NMR spectrum complements this by showing the chemical shift of each carbon atom, which is indicative of its hybridization and bonding environment. Specific chemical shift values for this compound have been reported in various deuterated solvents. pitt.edu For instance, the signals in the ¹³C NMR spectrum confirm the presence of carbonyl carbons from the ester and lactone moieties, as well as olefinic carbons. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | --- | --- |

| 2 | --- | --- |

| 3 | --- | 85.1 |

| 4 | --- | 54.8 |

| 5 | --- | 72.1 |

| 6 | --- | 39.3 |

| 7 | --- | 149.2 |

| 8 | --- | 71.6 |

| 9 | --- | 53.1 |

| 10 | --- | 36.1 |

| 11 | --- | 18.1 |

| 12 | --- | 18.9 |

| 13 | --- | 21.4 |

| 14 | --- | 112.6 |

| 15 | --- | 121.4 |

| 1' | --- | 131.5 |

| 2', 6' | --- | 115.5 |

| 3', 5' | --- | 162.3 |

| 4' | --- | 165.4 |

| 7' | --- | --- |

| Note: Specific proton chemical shifts are not detailed in the provided search results. The table reflects available carbon data. researchgate.net Data for NMR spectra can vary slightly based on the solvent and experimental conditions. pitt.edu |

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in assembling the molecular structure of this compound.

COSY experiments establish proton-proton coupling networks, identifying adjacent protons.

HSQC experiments correlate directly bonded proton and carbon atoms.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule.

These comprehensive 1D and 2D NMR studies have been pivotal in the structural elucidation and stereochemical assignment of this compound and related sesquiterpene lactones. mdpi.comfrontiersin.org

Mass Spectrometry (MS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org In the case of this compound, high-resolution mass spectrometry (HRESIMS) has been employed to accurately determine its elemental composition. frontiersin.org

The fragmentation of this compound in the mass spectrometer provides valuable clues about its structure. The dissociation of the molecular ion into smaller fragment ions is not random but occurs at chemically logical sites, often initiated by the functional groups present. libretexts.org For sesquiterpene esters like this compound, common fragmentation pathways include the cleavage of the ester bond and rearrangements within the terpene core. libretexts.orgcore.ac.uk The analysis of these fragmentation patterns helps to confirm the presence and location of the ester side chain and other structural features. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgmlsu.ac.in The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

A prominent feature in the IR spectrum of sesquiterpenoid esters is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. mdpi.com Additionally, the presence of a γ-lactone ring, a common feature in guaianolides, gives rise to a characteristic carbonyl absorption. The exact frequency of these absorptions can be influenced by factors such as ring strain. mdpi.com Other absorptions in the spectrum would indicate the presence of C-O bonds and C=C double bonds within the molecule. slideshare.net

Crystallographic Analysis of this compound and Related Sesquiterpenoid Esters

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov While specific crystallographic data for this compound itself is not detailed in the provided results, the structures of related sesquiterpenoid esters have been determined using this technique. researchgate.netnih.gov For instance, the absolute configurations of twelve new guaianolide sesquiterpene lactones isolated from Artemisia vulgaris were determined by X-ray crystallography. nih.gov Such analyses provide unambiguous proof of the molecular connectivity, conformation, and the spatial arrangement of atoms. The resulting crystallographic information files (CIFs) can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC). researchgate.netcrystallography.net

Stereochemical Aspects and Chiral Recognition of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity, as different stereoisomers can exhibit distinct biological activities. This compound possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The determination of the absolute configuration of these centers is a key part of its structural elucidation.

The stereochemistry of this compound and similar sesquiterpene lactones has been assigned through extensive 1D and 2D NMR studies, often in combination with other methods like X-ray crystallography and electronic circular dichroism (ECD) calculations. mdpi.comfrontiersin.orgnih.gov ECD, a chiroptical technique, is particularly useful for determining the absolute configuration of chiral molecules in solution. nih.gov The stereochemical features of related compounds, such as ferutinin (B81), have also been established. researchgate.net The correct assignment of stereochemistry is crucial, as the biological properties of chiral molecules are directly related to their 3D structure. nih.gov

Biosynthetic Pathways and Precursor Studies of Tenuferidin

General Mechanisms of Terpenoid Biosynthesis in Higher Plants

All terpenoids, including the sesquiterpene core of Tenuferidin, originate from two simple five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Higher plants utilize two distinct pathways to synthesize these universal building blocks. researchgate.netnih.gov

The Mevalonate (B85504) (MVA) Pathway: Primarily located in the cytoplasm, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). chemspider.com This intermediate is then reduced to mevalonic acid (MVA), a key step catalyzed by the enzyme HMG-CoA reductase. Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. The MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. nih.gov

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Occurring in the plastids, the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov

While there is a degree of crosstalk between these two pathways, the precursors for sesquiterpenes like this compound are predominantly derived from the MVA pathway. Once synthesized, IPP and DMAPP are condensed in a head-to-tail fashion by prenyltransferase enzymes. For sesquiterpenes, two molecules of IPP are sequentially added to one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS), to yield the central C15 precursor, farnesyl diphosphate (FPP). nih.gov

Table 1: Key Enzymes in the Initial Stages of Terpenoid Biosynthesis

| Enzyme | Pathway | Function | Precursor | Product |

|---|---|---|---|---|

| HMG-CoA Reductase (HMGR) | MVA | Rate-limiting step | HMG-CoA | Mevalonic Acid |

| DXS (1-deoxy-D-xylulose-5-phosphate synthase) | MEP | Committing step | Pyruvate, GAP | DXP |

Elucidation of the Guaiane (B1240927) Sesquiterpene Scaffold Biosynthesis

The formation of the characteristic bicyclic nih.govgolexir.com carbon skeleton of guaiane-type sesquiterpenes from the linear FPP precursor is a complex cyclization cascade catalyzed by a class of enzymes known as terpene synthases (TPSs). nih.gov The process is initiated by the ionization of FPP, which involves the removal of the diphosphate group to generate a farnesyl carbocation. nih.gov

The biosynthesis of the guaiane scaffold is widely believed to proceed through a germacrene intermediate. nih.gov The reaction cascade is as follows:

Initial Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization to form a 10-membered germacrenyl cation.

Formation of Germacrene A: Deprotonation of the germacrenyl cation leads to the formation of germacrene A, a key neutral intermediate in the biosynthesis of many sesquiterpenes. nih.gov

Second Cyclization: Germacrene A is then reprotonated, initiating a second cyclization event. This transannular cyclization connects carbons across the 10-membered ring to form the bicyclic guaiane carbocation. nih.govcaymanchem.com

Rearrangements and Termination: The guaiane cation can undergo further rearrangements, such as hydride shifts, before the reaction is terminated. nih.gov Termination typically occurs through deprotonation to form a stable olefin or by quenching the carbocation with a water molecule to introduce a hydroxyl group, yielding a guaianol-type alcohol. caymanchem.com This alcohol serves as the direct precursor for the subsequent esterification step in this compound biosynthesis.

Enzymatic Esterification Processes Incorporating Aromatic Acid Moieties in this compound Formation

The final step in the biosynthesis of this compound is the esterification of the hydroxylated guaiane sesquiterpene core with a specific aromatic acid. The chemical structure of this compound reveals that this acyl donor is p-hydroxybenzoic acid. caymanchem.com This reaction adds significant chemical diversity to the sesquiterpenoid and is catalyzed by acyltransferase enzymes.

While the specific enzyme responsible for synthesizing this compound has not been isolated and characterized, the general mechanism is well-understood from studies of other plant secondary metabolites. The process likely involves an acyl-coenzyme A (CoA) dependent acyltransferase. mdpi.com

The putative steps are:

Activation of the Aromatic Acid: p-Hydroxybenzoic acid is first activated by being attached to coenzyme A, forming p-hydroxybenzoyl-CoA. This reaction is ATP-dependent and prepares the acid for transfer.

Enzymatic Transfer: An acyltransferase enzyme, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family, which is known for its role in acylating secondary metabolites, catalyzes the transfer of the p-hydroxybenzoyl group from p-hydroxybenzoyl-CoA to the specific hydroxyl group on the guaiane alcohol precursor. mdpi.com

This enzymatic esterification is a crucial step, as the resulting ester linkage significantly modifies the biological properties of the parent sesquiterpene alcohol.

Co-occurrence and Biosynthetic Relationships with Analogous Sesquiterpenoid Esters (e.g., Ferutinin (B81), Ferutidin)

This compound is part of a larger family of sesquiterpenoid esters that are commonly found together in various Ferula species. nih.govnih.gov Among the most well-known of these related compounds is Ferutinin. nih.gov The co-occurrence of these structurally similar molecules suggests a close biosynthetic relationship, where a limited set of core sesquiterpene scaffolds are diversified by a range of esterification reactions.

A comparative analysis of this compound and Ferutinin reveals key biosynthetic insights:

Shared Acyl Moiety: Both this compound and Ferutinin are esters of p-hydroxybenzoic acid. nih.govcaymanchem.com This indicates that they likely utilize the same or a very similar acyl-CoA donor (p-hydroxybenzoyl-CoA) and potentially related acyltransferase enzymes for their final biosynthetic step.

Different Sesquiterpene Scaffolds: A crucial difference lies in their core carbon skeletons. This compound possesses a guaiane-type scaffold. caymanchem.com In contrast, Ferutinin is built upon a daucane-type sesquiterpene scaffold. nih.gov This structural divergence implies that their biosynthetic pathways diverge at the terpene synthase step. Different terpene synthase enzymes act on the common FPP precursor to produce either the guaiane or the daucane skeleton.

This pattern of a shared acyl group attached to different terpenoid cores is a common strategy in plants for generating chemical diversity. The plant can create a wide array of specialized metabolites by combining products from two independent pathways: the terpenoid biosynthesis pathway (producing the alcohol moiety) and the phenylpropanoid or benzoic acid pathway (producing the acyl moiety). The compound Ferutidin is also a related sesquiterpenoid ester found in Ferula, though less common. It is biosynthetically linked through this same principle of combining a sesquiterpene alcohol with an aromatic acid.

Table 2: Comparison of this compound and Related Compounds

| Compound | Sesquiterpene Scaffold | Aromatic Acid Moiety | Molecular Formula |

|---|---|---|---|

| This compound | Guaiane-type caymanchem.com | p-Hydroxybenzoic acid caymanchem.com | C22H30O5 caymanchem.com |

This biosynthetic model explains the observed chemical profile in Ferula species, where a variety of sesquiterpene alcohols are decorated with a limited number of aromatic acids, leading to a complex mixture of bioactive esters like this compound and its analogues.

Mechanistic Investigations of Tenuferidin S Biological Activities

Endocrine System Modulation by Tenuferidin

This compound and its related compounds are recognized as phytoestrogens, plant-derived molecules that can exert estrogen-like effects. This activity allows them to modulate endocrine system functions, including receptor interactions and downstream hormonal responses.

This compound has been confirmed to possess estrogenic activity. google.comijeais.org It is a principal component, along with ferutinin (B81), in the pharmaceutical preparations Ferulen and Tefestrol, which are used to treat conditions related to estrogen deficiency, such as ovarian hypofunction. ijeais.org The estrogenic properties of these daucane-type sesquiterpene esters are closely linked to their chemical structure, particularly the p-hydroxybenzoic acid moiety. researchgate.net

Detailed studies on the closely related and more potent phytoestrogen, ferutinin, offer a model for this compound's mechanism. Ferutinin acts as a selective estrogen receptor modulator (SERM), demonstrating agonist activity at the estrogen receptor alpha (ERα) and mixed agonist/antagonist effects at the estrogen receptor beta (ERβ). researchgate.netscielo.br It binds to ERα with an affinity higher than the common phytoestrogen genistein, though its affinity is still lower than that of estradiol. scielo.brscielo.br This interaction with nuclear receptors can initiate the transcription of estrogen-responsive genes, mediating physiological effects. scbt.comijcrr.com Quantitative structure-activity relationship (QSAR) analysis suggests that the distance between key oxygen atoms in the molecule is critical for activity; this compound exhibits a shorter distance (9.85 Å) compared to the more active ferutinin (10.21 Å), which may account for its relatively lower estrogenic potency within this specific compound group. researchgate.net

The phytoestrogenic nature of this compound contributes to its significant antiprostatic effects, which have been observed in animal models. ijeais.org Studies on "Ferulen," a preparation containing a sum of sesquiterpenoid esters from Ferula tenuisecta including ferutinin, teferin, fertidine, and this compound, demonstrate pronounced antiprostatic activity in rats when administered orally. pnrjournal.comijcrr.comijcrr.com

The primary organ-level response is a marked reduction in the mass of androgen-dependent organs. pnrjournal.comresearchgate.netijcrr.com This effect is accompanied by a corresponding decrease in the level of circulating testosterone (B1683101) in the blood. pnrjournal.comresearchgate.netijcrr.com The magnitude of this antiprostatic effect has been shown to be comparable to that achieved by surgical castration, indicating a potent hormonal modulation. pnrjournal.comijcrr.com For instance, long-term oral administration of Ferulen at a dose of 10 mg/kg resulted in a 73% decrease in the mass of the ventral prostate and a 41% reduction in the mass of the testes in rats. ijcrr.com These findings underscore the potential of this compound, as a key component of this mixture, to modulate the hormonal axis that governs prostate growth. mdpi.cominotiv.com

Table 2: Effect of Ferulen (Containing this compound) on Androgen-Dependent Organ Mass in Rats

| Dose (mg/kg) | Organ | % Mass Reduction (Compared to Control) | Source(s) |

| 5 | Ventral Prostate | 56% | ijcrr.com |

| 5 | Coagulating Gland | 39% | ijcrr.com |

| 5 | Seminal Vesicles | 41% | ijcrr.com |

| 5 | Testes | 23% | ijcrr.com |

| 10 | Ventral Prostate | 73% | ijcrr.com |

| 10 | Coagulating Gland | 61.7% | pnrjournal.com |

| 10 | Seminal Vesicles | 61% | pnrjournal.com |

| 10 | Testes | 41% | ijcrr.com |

Antimicrobial and Cytotoxic Investigations of this compound and Analogues

This compound and its structural analogues, primarily other daucane sesquiterpene esters isolated from Ferula species, have been the subject of investigations to determine their biological activities. These studies have particularly focused on their potential to inhibit microbial growth and induce cytotoxicity in cancer cell lines. The research highlights the activity of these compounds, often comparing them to their close analogue, Ferutinin.

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Research into the antimicrobial properties of this compound and its analogues has revealed significant activity, particularly against Gram-positive bacteria. A study on daucane sesquiterpenoid esters from the roots of Ferula hermonis evaluated the minimum inhibitory concentrations (MICs) of compounds including Teferidin and its analogue Ferutinin. researchgate.netnih.gov The results indicated potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as against Mycobacterium species. researchgate.net

Ferutinin, a closely related analogue, has been identified as a promising antibacterial and anti-biofilm agent. nih.gov It demonstrated notable efficacy against S. aureus, with a reported MIC and minimum bactericidal concentration (MBC) of 25 µM. nih.govhelsinki.fi The compound was also effective against Staphylococcus epidermidis with an MIC of 50 µM. helsinki.fi While its activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli was found to be less potent, it did show some inhibitory effects at higher concentrations. helsinki.fi Further studies on extracts from Ferula hermonis support these findings, showing that root oil extracts, rich in these sesquiterpenes, are highly effective against Gram-positive bacteria. cnrs.edu.lb The epoxidation of Ferutinin did not appear to alter its antibacterial activity against S. aureus, suggesting that the endocyclic double bond is not critical for its action and that the phenolic group may be more important for its antimicrobial effect. ju.edu.jo

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Teferidin | Staphylococcus aureus | 0.78 | researchgate.net |

| Teferidin | Bacillus subtilis | <0.39 | researchgate.net |

| Ferutinin | Staphylococcus aureus | <0.39 | researchgate.net |

| Ferutinin | Staphylococcus aureus | 6.8 (25 µM) | helsinki.fi |

| Ferutinin | Bacillus subtilis | <0.39 | researchgate.net |

| Ferutinin | Staphylococcus epidermidis | 13.6 (50 µM) | helsinki.fi |

| Teferin | Staphylococcus aureus | 1.56 | researchgate.net |

| Teferin | Bacillus subtilis | 1.56 | researchgate.net |

Cytotoxic Potential in in vitro Cell Models

The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines, with Ferutinin being the most extensively studied compound in this class. These sesquiterpene esters have demonstrated significant dose-dependent cytotoxic activity. mdpi.com

A study involving compounds isolated from endemic Ferula tenuissima investigated their cytotoxic effects on the PC-3 prostate cancer cell line. turkjps.orgnih.gov The results showed that Teferidin exhibited cytotoxic activity against leukemia cell lines, with IC50 values of 55.1 µM against K562R (imatinib-resistant human chronic myeloid leukemia) and 29.5 µM against DA1-3b/M2BCR-ABL (dasatinib-resistant mouse leukemia). turkjps.org In the same study, Ferutinin was found to be a potent cytotoxic agent against the PC-3 cell line, with an IC50 value of 19.7 µM. turkjps.orgjrespharm.com

Ferutinin has shown a broad spectrum of cytotoxic activity across numerous human cancer cell lines. For instance, IC50 values between 67 and 81 µM were reported for tumor cell lines including human breast adenocarcinoma (MCF-7), urothelial carcinoma (TCC), and colon adenocarcinoma (HT29 and CT26). mdpi.com Notably, the cytotoxicity was lower in normal human and murine fibroblast cell lines (HFF3 and NIH/3T3), with higher IC50 values of 98 and 136 µM, respectively, suggesting some level of selectivity for cancer cells. mdpi.com Other studies have reported IC50 values for Ferutinin against NTERA2 (human teratocarcinoma) and KYSE30 (esophageal cancer) cell lines of 39 µM and 58 µM, respectively. mdpi.com The cytotoxic potential of these sesquiterpenes is also supported by findings that a petroleum ether extract of Ferula hermonis, which is rich in these compounds, was cytotoxic to the SCL-40 stomach cancer cell line. ekb.egresearchgate.net

| Compound | Cell Line | Cell Type | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Teferidin | K562R | Human Chronic Myeloid Leukemia | 55.1 | turkjps.org |

| Teferidin | DA1-3b/M2BCR-ABL | Mouse Leukemia | 29.5 | turkjps.org |

| Ferutinin | PC-3 | Prostate Cancer | 19.7 | turkjps.org |

| Ferutinin | PC-3 | Prostate Cancer | 16.7 | mdpi.com |

| Ferutinin | MCF-7 | Breast Adenocarcinoma | ~67-81 | mdpi.com |

| Ferutinin | TCC | Urothelial Carcinoma | ~67-81 | mdpi.com |

| Ferutinin | HT29 | Colon Adenocarcinoma | ~67-81 | mdpi.com |

| Ferutinin | CT26 | Murine Colon Carcinoma | ~67-81 | mdpi.com |

| Ferutinin | K562R | Human Chronic Myeloid Leukemia | 25.3 | mdpi.comjrespharm.com |

| Ferutinin | NTERA2 | Human Teratocarcinoma | 39 | mdpi.com |

| Ferutinin | KYSE30 | Esophageal Cancer | 58 | mdpi.com |

| Ferutinin | HFF3 | Normal Human Fibroblast | 98 | mdpi.com |

| Ferutinin | NIH/3T3 | Normal Murine Fibroblast | 136 | mdpi.com |

| Elaeochytrin-A | K562R | Human Chronic Myeloid Leukemia | 12.4 | turkjps.org |

| Elaeochytrin-A | DA1-3b/M2BCR-ABL | Mouse Leukemia | 7.8 | turkjps.org |

Structure Activity Relationship Sar Studies of Tenuferidin and Its Analogues

Theoretical Frameworks for Structure-Activity Relationship Analysis

The analysis of Structure-Activity Relationships (SAR) is grounded in several theoretical frameworks that seek to correlate a molecule's structural or physicochemical properties with its biological activity. spu.edu.sy These frameworks provide the basis for developing predictive models and guiding the rational design of new therapeutic agents. slideshare.net Two primary approaches in (Q)SAR analysis are the statistical and mechanistic approaches. The statistical approach focuses on the correlation between toxicity and structural fragments or physicochemical properties, while the mechanistic approach uses the mechanism of action to guide the analysis and identify molecular features contributing to toxicity. oecd.org

A fundamental concept is that the biological activity of a compound is a function of its three-dimensional structure and the resulting physicochemical properties. These properties, such as hydrophobicity, electronic effects, and steric factors, govern the interactions between the compound and its biological target. numberanalytics.com The goal of a QSAR study is often to develop a mathematical function that relates these properties to the observed activity. frontiersin.org

The process of developing a QSAR model involves several key steps:

Selection of Chemical Compounds: A set of compounds with known biological activities is chosen for the analysis. mdpi.com

Assessment of Biological Activity: The biological activity of the selected compounds is evaluated using standardized assays. mdpi.com

Calculation of Molecular Descriptors: A wide range of numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated. mdpi.com

Data Matrix Setup and Partitioning: The data is organized into a matrix, and a portion is often set aside for external validation of the final model. mdpi.com

Feature Selection and Model Building: Statistical methods are used to select the most relevant descriptors and to construct the QSAR model. mdpi.com

These theoretical frameworks, combined with advanced computational tools, provide a powerful approach for understanding and predicting the biological activity of compounds like Tenuferidin and its analogues. numberanalytics.com

Identification of Key Structural Features Dictating Biological Effects

The biological activity of this compound and its analogues is intricately linked to specific structural features within the molecule. Both the core sesquiterpene scaffold and the nature of the ester substituents play critical roles in determining the compound's biological response.

This compound belongs to the class of sesquiterpene lactones, which are C15 terpenoids. jocpr.com The sesquiterpene core of this compound is a guaiane-type skeleton, which can undergo various enzymatic modifications, leading to a wide diversity of structures. mdpi.com The presence of reactive groups, such as α,β-unsaturated carbonyls, within the sesquiterpene lactone structure is often considered fundamental to their biological activity. nih.gov For instance, the α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones and is thought to be necessary for both antitrypanosomal effects and cytotoxicity. nih.gov

This compound is an ester of a sesquiterpene alcohol with p-hydroxybenzoic acid. researchgate.net The nature of the aromatic ester substituent has a significant impact on the biological activity of the molecule. Studies on analogues of this compound, such as Tenuferin and Tenuferinin, which are esters with isovanillic and vanillic acids respectively, highlight the importance of the substitution pattern on the aromatic ring. researchgate.net

The interplay between the sesquiterpene core and the aromatic ester substituent is therefore critical in defining the pharmacological profile of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com This approach is particularly valuable for understanding the SAR of this compound analogues and for predicting the activity of new, untested compounds. nih.gov

In a typical QSAR study, a dataset of this compound analogues with their experimentally determined biological activities is used. ijpsr.com A large number of molecular descriptors, which quantify various physicochemical properties of the molecules, are then calculated. nih.gov These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area (TPSA). ijpsr.com

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a QSAR model. chemmethod.com The goal is to find a statistically significant equation that relates a subset of the descriptors to the biological activity. jocpr.com

For sesquiterpene lactones, QSAR studies have successfully identified key descriptors that influence their activity. For instance, studies on the antitrypanosomal activity of sesquiterpene lactones have shown that the presence of reactive enone groups, hydrophilicity/hydrophobicity, and molecular shape are important factors. mdpi.com Similarly, for the anti-inflammatory activity of sesquiterpene lactones, quantum chemical and thermodynamic descriptors have been found to be significant. jocpr.com

A well-validated QSAR model can be a powerful tool for the rational design of new this compound analogues with improved activity. spu.edu.sy It can help prioritize which analogues to synthesize and test, thus saving time and resources in the drug discovery process. spu.edu.sy

Table of QSAR Model Parameters for Sesquiterpene Lactones

| Model Type | Statistical Parameter | Value Range | Reference |

| Antitrypanosomal Activity | R² | 0.71 - 0.85 | mdpi.com |

| Antitrypanosomal Activity | Q² (internal validation) | 0.62 - 0.72 | mdpi.com |

| Antitrypanosomal Activity | P² (external validation) | 0.54 - 0.73 | mdpi.com |

| Antiprotozoal Activity | q² (leave-one-out) | 0.637 - 0.775 | nih.gov |

| Antiprotozoal Activity | r² (test set) | 0.653 - 0.944 | nih.gov |

| Anti-inflammatory Activity | R (correlation coefficient) | - | jocpr.com |

This table presents a range of statistical parameters from different QSAR studies on sesquiterpene lactones, illustrating the predictive power of these models.

Computational Approaches to SAR Landscape Exploration

Computational methods provide a powerful means to explore the Structure-Activity Relationship (SAR) landscape of this compound and its analogues, going beyond traditional QSAR modeling. nih.gov These approaches allow for the systematic investigation of how structural modifications affect biological activity, helping to identify promising new drug candidates. scielo.org.mx

One such approach is the use of molecular docking and molecular dynamics simulations. numberanalytics.com These methods can model the interaction of this compound analogues with their biological targets at an atomic level, providing insights into the key binding interactions that determine activity. numberanalytics.com By understanding these interactions, it is possible to design new analogues with improved binding affinity and selectivity.

Another computational strategy involves the generation and screening of virtual libraries of this compound analogues. scielo.org.mx In this approach, a large number of virtual compounds are created by systematically modifying the this compound scaffold. These virtual libraries can then be screened using QSAR models or docking simulations to identify the most promising candidates for synthesis and experimental testing. scielo.org.mx

The integration of various computational methods, including QSAR, molecular modeling, and virtual screening, provides a comprehensive framework for exploring the SAR of this compound and its analogues. numberanalytics.com These approaches can accelerate the drug discovery process by enabling the rational design of new compounds with optimized therapeutic properties. scielo.org.mx

Synthetic Chemistry and Derivatization of Tenuferidin

Strategic Approaches to the Total Synthesis of the Tenuferidin Sesquiterpene Skeleton

The construction of the complex, polycyclic framework of the this compound sesquiterpene skeleton is a significant undertaking in organic synthesis. Chemists have devised various strategies to assemble this intricate structure, often drawing inspiration from its proposed biosynthetic pathway. These approaches can be broadly categorized and have been instrumental in advancing the field of terpene synthesis.

A key challenge in the total synthesis of many sesquiterpenoids, including those with skeletons related to this compound, is the stereocontrolled formation of multiple contiguous stereocenters, which may include all-carbon quaternary centers. nih.govcaltech.edu The inherent ring strain in these tricyclic systems also presents a synthetic hurdle. caltech.edu

Several strategic disconnections have been explored in the synthesis of related sesquiterpene frameworks, which could be conceptually applied to this compound. These include:

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been employed to construct the eight-membered rings found in many bicyclic and tricyclic terpenes. beilstein-journals.org

Radical Cyclizations: Free-radical-mediated cyclizations offer a mild and effective method for the formation of cyclic systems, and have been used in the synthesis of complex sesquiterpenoids. nih.gov

Diels-Alder and other Cycloaddition Reactions: Inter- and intramolecular cycloaddition reactions provide a convergent and often stereoselective means to rapidly build molecular complexity. nih.govscu.edu.cn

Rearrangement Reactions: Biomimetic approaches often leverage cationic rearrangements to construct complex carbon skeletons from simpler precursors, mimicking the proposed biosynthetic cascades. caltech.edursc.org

One notable, albeit challenging, approach involves mimicking the natural biosynthetic pathway. This often involves the cyclization of a linear precursor, such as a farnesyl pyrophosphate analogue, to generate the core cyclic system. While biomimetic syntheses have been successful for some sesquiterpenoids, they have also faced setbacks in the case of presilphiperfolanol, a related sesquiterpene, highlighting the complexities of replicating enzymatic control in the lab. caltech.edu

The following table summarizes some key synthetic strategies that have been successfully applied to the synthesis of complex sesquiterpene skeletons, illustrating the diverse toolkit available to synthetic chemists.

| Synthetic Strategy | Key Reaction Type | Application in Sesquiterpene Synthesis | Reference |

| Ring-Closing Metathesis | Olefin Metathesis | Formation of 8-membered carbocycles. | beilstein-journals.org |

| Radical Cyclization | Radical addition to an alkene | Construction of fused ring systems. | nih.gov |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Convergent assembly of polycyclic cores. | nih.govscu.edu.cn |

| Biomimetic Rearrangement | Cationic Rearrangement | Skeletal reorganization to form complex frameworks. | caltech.edursc.org |

Semi-synthetic Modifications of this compound from Natural Isolates

Natural products like this compound, isolated from sources such as plants of the Ferula genus, serve as valuable starting materials for the generation of novel derivatives. researchgate.netresearchgate.net Semi-synthesis, the chemical modification of a natural product, is a powerful strategy to create analogues with potentially improved or altered biological properties. nih.gov This approach allows for the exploration of structure-activity relationships (SAR), providing insights into the pharmacophore of the parent molecule.

The primary sites for modification on the this compound molecule are its hydroxyl groups. These functional groups can be readily derivatized through a variety of standard organic reactions.

Common semi-synthetic modifications include:

Esterification and Etherification: Reaction of the hydroxyl groups with acylating or alkylating agents can produce a library of ester and ether derivatives. These modifications can modulate the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties.

Oxidation: Oxidation of the alcohol functionalities to the corresponding ketones or aldehydes introduces new reactive handles for further derivatization.

Synthesis of Nitrogen-Containing Derivatives: The introduction of nitrogen-containing functional groups, such as in the synthesis of trinitro and triamine derivatives of related natural product scaffolds, can significantly alter the biological activity profile. researchgate.net

These semi-synthetic approaches leverage the complex core of the natural product, which would be challenging and costly to produce through total synthesis, while allowing for the systematic exploration of peripheral modifications.

Design and Synthesis of this compound Derivatives for Enhanced or Modified Biological Activities

The rational design of novel this compound derivatives is a key strategy for developing compounds with enhanced potency or modified biological activities. nih.gov This process often begins with the identification of a lead compound, either the natural product itself or a promising semi-synthetic analogue. The design phase is frequently supported by computational methods, such as molecular docking, to predict the binding interactions of designed molecules with their biological targets. mdpi.comjazindia.comnih.gov

The overarching goal is to establish a clear structure-activity relationship (SAR), which delineates the influence of specific structural features on the compound's biological effect. nih.gov Based on the SAR, medicinal chemists can make targeted modifications to the this compound scaffold.

Key aspects of the design and synthesis of this compound derivatives include:

Scaffold Modification: While preserving the core sesquiterpene skeleton, modifications to the ester side chains are a primary focus. As this compound is an ester of a sesquiterpene alcohol with p-hydroxybenzoic acid, replacing this aromatic acid with other substituted benzoic acids or different aromatic and aliphatic carboxylic acids can lead to derivatives with altered binding affinities or selectivities. researchgate.net

Introduction of Pharmacophoric Groups: The incorporation of functional groups known to interact with specific biological targets can guide the design process. This may involve the addition of hydrogen bond donors or acceptors, charged moieties, or groups that can participate in specific covalent interactions.

Multi-step Synthesis: The synthesis of these rationally designed derivatives often requires multi-step reaction sequences. These synthetic routes may start from a common intermediate, allowing for the divergent production of a library of related compounds for biological screening. jazindia.com

Advanced Analytical Methodologies for Tenuferidin Research

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatographic techniques are fundamental in the study of natural products like Tenuferidin. They are essential for isolating the compound from complex plant matrices and for ensuring its purity prior to further analysis and biological assays.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of compounds in complex mixtures. nih.govmdpi.com For the quantitative analysis of this compound, a validated HPLC method is crucial to ensure accuracy, precision, and reliability. researchgate.netmdpi.comwho.intnih.govd-nb.infonih.gov

A typical HPLC method for the quantification of this compound would involve a reversed-phase column, such as a C18 column, which is effective for separating moderately polar compounds. nih.govnih.gov The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small percentage of acid (such as formic or orthophosphoric acid) to improve peak shape and resolution. nih.govglobalresearchonline.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance. mdpi.comglobalresearchonline.net

Method validation, in accordance with ICH guidelines, would be essential to demonstrate the method's suitability for its intended purpose. mdpi.comnih.gov This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). who.intd-nb.infomdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan of this compound |

| Column Temperature | 25-30 °C |

| **Linearity (R²) ** | > 0.999 |

| LOD | ng/mL range |

| LOQ | ng/mL to µg/mL range |

Thin-Layer Chromatography (TLC) for Screening and Identification

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and identification of this compound in plant extracts. nih.gov It is particularly useful for monitoring the progress of extraction and purification processes. uzicps.uz

For this compound analysis, a silica (B1680970) gel TLC plate would typically be used as the stationary phase. The mobile phase, or solvent system, would be a mixture of non-polar and polar solvents, with the specific ratio optimized to achieve good separation of this compound from other components in the extract. Visualization of the separated spots can be achieved under UV light (due to the fluorescent nature of coumarins) or by spraying with a suitable chromogenic reagent. The retention factor (Rf) value of this compound can be compared with that of a known standard for identification.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive characterization of compounds in complex mixtures.

LC-MS/MS for Metabolite Profiling in Ferula Extracts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the metabolite profiling of Ferula extracts to identify this compound and its related compounds. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its higher resolution and faster analysis times. nih.govnih.gov

In a typical LC-MS/MS analysis, the extract is first separated on a reversed-phase column. The eluent is then introduced into the mass spectrometer, where molecules are ionized (e.g., by Electrospray Ionization - ESI) and then fragmented. nih.gov The parent ion and its specific fragment ions create a unique mass spectral fingerprint that allows for the confident identification of this compound, even at trace levels. This method is particularly valuable for distinguishing between isomeric compounds. nih.govnih.gov

GC-MS for Volatile Component Analysis in Related Plant Materials

In GC-MS analysis, the volatile components are separated in a capillary column and then detected by a mass spectrometer. brieflands.comarcjournals.org The resulting chromatogram provides a profile of the volatile constituents, and the mass spectrum of each peak can be compared to spectral libraries for identification. brieflands.comchemmethod.com This information is valuable for quality control and for understanding the chemical context in which this compound is found.

Table 2: Typical GC-MS Parameters for Ferula Essential Oil Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5MS (or equivalent) capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped from ~60 °C to ~240 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Advanced Spectroscopic Methods for Molecular Interactions

Advanced spectroscopic methods are employed to elucidate the structure of this compound and to study its interactions with biological macromolecules, which is key to understanding its mechanism of action.

Structural elucidation of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D NMR - ¹H and ¹³C, and 2D NMR - COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). nih.govresearchgate.net These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Techniques such as fluorescence spectroscopy and circular dichroism (CD) spectroscopy can be used to study the binding of this compound to proteins and other biological targets. nih.govnih.gov For instance, fluorescence quenching experiments can reveal binding affinities and mechanisms. nih.gov Fourier-transform infrared (FT-IR) spectroscopy can provide insights into changes in the secondary structure of a protein upon binding to this compound. researchgate.net These advanced spectroscopic studies are crucial for correlating the chemical structure of this compound with its biological function.

Future Research Directions and Translational Perspectives for Tenuferidin

Exploration of Undiscovered Biological Mechanisms of Action

Initial research has identified several biological effects of Tenuferidin and related compounds, but the precise molecular mechanisms are not yet fully elucidated. A primary area for future investigation is the in-depth characterization of its known activities and the discovery of new therapeutic applications.

One of the most noted properties of this compound and its structural analog, Ferutinin (B81), is their ability to increase the permeability of biological membranes to cations, particularly calcium ions (Ca²⁺). researchgate.netresearchgate.net This ionophoretic activity is thought to underlie many of its physiological effects, including its reported estrogenic activity. researchgate.netresearchgate.net However, the exact process—whether it forms a channel or acts as a mobile carrier—and the specific interactions with membrane components are not fully understood. Future studies should aim to clarify this mechanism, identifying the specific proteins and lipids it interacts with and the downstream consequences of altered ion homeostasis. Further research is needed to understand the full scope of its biological actions in vitro and in vivo. unive.itunive.it

The azulene (B44059) moiety within this compound's structure suggests potential anti-inflammatory and antioxidant properties, as these are common activities for this class of bicyclic aromatic hydrocarbons. unive.it Preliminary studies on related compounds support this hypothesis. uzicps.uz Future research should systematically evaluate this compound's capacity to modulate inflammatory pathways, such as NF-κB or MAPK signaling, and its ability to scavenge reactive oxygen species (ROS) or enhance endogenous antioxidant defenses.

Moreover, compounds from Ferula species have shown a range of other effects, including antiproliferative action against cancer cells. researchgate.netresearchgate.net It is crucial to investigate whether this compound shares these activities and to identify its molecular targets. Understanding these mechanisms is a critical step toward defining the therapeutic potential of this compound. unive.itresearchgate.net

| Compound | Reported/Potential Biological Activity | Known Mechanistic Details | Reference |

| This compound | Estrogenic Activity | Not fully elucidated, potentially linked to ionophoretic properties. | researchgate.netuzicps.uz |

| Increases Cation Permeability | Acts on lipid bilayers and mitochondrial membranes, selective for divalent cations. | researchgate.net | |

| Ferutinin | Estrogenic & Antiproliferative Activity | Acts as a phytoestrogen; induces apoptosis in cancer cells. | uzicps.uzresearchgate.net |

| Ionophoretic Activity for Ca²⁺ | Forms stoichiometric complexes with calcium ions. | researchgate.net | |

| Antioxidant & Anti-inflammatory | Mechanisms under investigation. | uzicps.uz | |

| Ferutidin | Increases Cation Permeability | Similar to this compound and Ferutinin. | researchgate.net |

Investigation of Enzymatic Pathways for Optimized Biosynthesis

This compound is a natural product isolated from Ferula species, such as Ferula tenuifida and Ferula ferganensis. mdpi.com Like other daucane sesquiterpenoids, its biosynthesis follows the intricate terpene pathway in plants. mdpi.comcolab.ws A complete elucidation of the specific enzymatic steps is essential for developing biotechnological production methods.

The biosynthesis of the daucane skeleton begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes.

The key branching point is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase (STS), to form the characteristic hydroazulene bicyclic core of daucane sesquiterpenes. mdpi.com Following the formation of the basic skeleton, a series of post-cyclization modifications, primarily hydroxylations and acylations, are performed by other enzymes to yield the final this compound molecule. mdpi.com These modifications are critical for the compound's biological activity.

Future research must focus on identifying and characterizing the specific enzymes responsible for these steps:

Daucane Synthase: The specific STS that catalyzes the cyclization of FPP to the daucane scaffold in Ferula species needs to be identified.

Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the regio- and stereospecific hydroxylation of the daucane skeleton.

Acyltransferases: A specific acyltransferase is required to catalyze the esterification of the sesquiterpene alcohol with p-hydroxybenzoic acid.

Identifying these enzymes will enable the heterologous expression of the entire pathway in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli), offering a promising route for optimized and sustainable biosynthesis.

| Enzyme Class | Proposed Role in this compound Biosynthesis | Precursor/Substrate | Product |

| Sesquiterpene Synthase (STS) | Formation of the core bicyclic skeleton. | Farnesyl Pyrophosphate (FPP) | Daucane scaffold |

| Cytochrome P450 Monooxygenase (P450) | Regiospecific hydroxylation of the skeleton. | Daucane scaffold | Hydroxylated daucane alcohol |

| Acyltransferase | Esterification with an aromatic acid. | Hydroxylated daucane & p-hydroxybenzoyl-CoA | This compound |

Development of Advanced Computational Models for Structure-Based Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the activity of novel compounds and guiding synthetic efforts. alliedacademies.orgnih.gov For this compound and its analogs, the development of advanced computational models can facilitate the design of derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. alliedacademies.orgresearchgate.net Studies have already been initiated on terpenoids from Ferula plants, demonstrating that the estrogenic activity can be reliably predicted based on specific molecular descriptors. colab.ws These descriptors include parameters related to molecular shape, the number of phenolic groups, surface polarity, and the energy of the highest occupied molecular orbital (HOMO). colab.ws

Future work should build upon this foundation by:

Expanding the Datasets: Synthesizing and testing a broader range of this compound derivatives to build more robust and predictive QSAR models.

Incorporating Advanced Machine Learning: Utilizing deep learning and other advanced AI-based algorithms can capture more complex, non-linear relationships between structure and activity, potentially leading to more accurate prediction models. mdpi.com

Structure-Based Design: Once a primary biological target of this compound is confirmed (e.g., the estrogen receptor), structure-based drug design (SBDD) techniques like molecular docking and molecular dynamics simulations can be employed. These methods model the interaction between the ligand (this compound derivative) and the target's binding site, providing atomic-level insights to guide the design of molecules with improved binding affinity and specificity. alliedacademies.org

The integration of these computational approaches will enable a rational, hypothesis-driven design cycle for new this compound-based therapeutic agents, minimizing the trial-and-error of traditional synthesis. mdpi.com

| Computational Method | Application for this compound Research | Potential Outcome |

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. | Identification of key structural features for activity; prediction of potency for new analogs. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for activity. | A 3D model to guide virtual screening and design of novel scaffolds. |

| Molecular Docking | Predict the binding pose and affinity of this compound analogs to a target protein. | Prioritization of compounds for synthesis; understanding of binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes upon binding. |

Sustainable Sourcing and Production Strategies for this compound and Related Compounds

This compound is naturally sourced from the roots and oleo-gum resin of Ferula plants. phcogcommn.org Many Ferula species are slow-growing perennials, and harvesting, particularly of the roots, can be destructive and unsustainable if not managed properly. undp.org The increasing interest in Ferula-derived compounds for medicinal and industrial applications necessitates the development of sustainable sourcing and production strategies. cambridge.orgnaturesactiv.com

Several avenues should be pursued to ensure a stable and environmentally responsible supply of this compound and related compounds:

Sustainable Wild-Harvesting: Implementing scientifically-backed protocols for wild collection is a crucial short-term strategy. This includes mapping plant populations, determining sustainable harvest rates, ensuring that some plants are left to set seed, and training collectors to minimize damage to the ecosystem. undp.orgnatureinbottle.com

Agricultural Cultivation: The development of agricultural cultivation programs for high-yielding chemotypes of Ferula species offers a long-term solution. This would involve selecting superior plant strains, optimizing growing conditions (soil, climate, irrigation), and establishing a reliable supply chain independent of wild populations. cambridge.org

Plant Cell and Tissue Culture: In vitro cultivation of Ferula cells or tissues in bioreactors is another promising alternative. This method allows for the controlled production of secondary metabolites under optimized laboratory conditions, independent of geographical and climatic constraints.

Metabolic Engineering and Synthetic Biology: As discussed in section 9.2, once the biosynthetic pathway is fully elucidated, the relevant genes can be transferred to a microbial chassis like yeast or E. coli. These microorganisms can then be fermented on an industrial scale to produce this compound or its precursors, representing the most scalable and potentially cost-effective long-term production strategy.

Adopting a multi-pronged approach that combines conservation, cultivation, and biotechnology will be key to unlocking the therapeutic potential of this compound without jeopardizing the natural resources from which it originates.

Q & A

Q. How should researchers address batch-to-batch variability in this compound during large-scale preclinical trials?

- Methodological Answer : Implement stringent quality control metrics, including purity thresholds (>98%) and impurity profiling (LC-MS). Use randomized block designs to distribute batches across experimental groups, minimizing batch effects. Conduct sensitivity analyses to quantify variability’s impact on outcomes .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Document protocols in line with ’s requirements, including raw data deposition and step-by-step synthesis/analysis workflows.

- Data Validation : Follow ’s framework for data extraction and cleaning, reporting key assumptions and validation steps (e.g., inter-rater reliability checks).

- Statistical Rigor : Align with ’s principles for survey design, emphasizing unbiased sampling and pre-testing analytical pipelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.